REACTION_CXSMILES
|
C[O:2][CH:3]([Cl:5])Cl.[CH3:6][CH:7]([CH3:14])[CH2:8][C:9](=[O:13])C(O)=O>>[CH3:6][CH:7]([CH3:14])[CH2:8][C:9](=[O:13])[C:3]([Cl:5])=[O:2]
|
Name
|
|
Quantity
|
30.4 g
|
Type
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reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C(=O)O)=O)C
|
Name
|
crude product
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 60 min. at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C(=O)Cl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |